3,N-Dimethyl-4-vinyl-benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethenyl-N,3-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-4-9-5-6-10(7-8(9)2)11(13)12-3/h4-7H,1H2,2-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNPACWTCSRNHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies
Reactions Involving the Vinyl Moiety
Polymerization Dynamics and Control
Homopolymerization Characteristics
No data available.
Copolymerization with Other Vinyl Monomers
No data available.
Controlled Radical Polymerization and Living Polymerization Methodologies
No data available.
Cycloaddition Reactions (e.g., Diels-Alder)
No data available.
Olefin Metathesis Reactions
No data available.
Hydroamination and Related Addition Reactions
The vinyl group of 3,N-Dimethyl-4-vinyl-benzamide serves as a primary site for addition reactions, including hydroamination. This reaction involves the addition of an N-H bond across the carbon-carbon double bond. Platinum-catalyzed intermolecular hydroamination is a well-established method for vinyl arenes. acs.orgnih.gov It is anticipated that this compound would react with carboxamides or related amide derivatives in the presence of a platinum catalyst, such as a mixture of [PtCl₂(H₂C=CH₂)]₂ and a phosphine (B1218219) ligand like P(4-C₆H₄CF₃)₃. acs.org The reaction typically proceeds with Markovnikov regioselectivity, meaning the nitrogen atom would add to the more substituted carbon of the vinyl group (the benzylic position), while the hydrogen atom adds to the terminal carbon.
This transformation is generally effective for a range of electron-rich, electron-poor, and sterically hindered vinyl arenes, suggesting that the substituent pattern on this compound would be compatible with this methodology. nih.gov
Table 1: Representative Conditions for Platinum-Catalyzed Hydroamination of Vinyl Arenes
| Catalyst System | Amine Source | Solvent | Temperature | Yield (%) | Ref |
| [PtCl₂(C₂H₄)]₂ / P(4-C₆H₄CF₃)₃ | Benzamide (B126) | Mesitylene | 140 °C | 85 | acs.org |
| Pd(II) Complex / p-TsOH | Benzenesulfonamide | Toluene | 80-120 °C | Moderate to Excellent | nih.gov |
Other addition reactions, such as Michael additions, could also be envisioned. For instance, after conversion of the vinyl group to a more electrophilic species, it could react with various nucleophiles.
Radical Reactions and Cascade Cyclizations
The vinyl and benzamide moieties of this compound make it a candidate for participation in radical reactions and subsequent cascade cyclizations. Research on related systems, such as N-allyl and N-propargyl benzamides, has demonstrated their utility in cascade vinyl radical ipso-cyclization reactions. acs.orgnih.govacs.org In these processes, a vinyl radical, which could be generated from the vinyl group of the target molecule under appropriate conditions, can undergo an intramolecular cyclization onto the aromatic ring. This is often followed by fragmentation and further cyclization steps to build complex heterocyclic structures like β-aryl-γ-lactams. acs.orgnih.gov
The conformation of the amide group can play a crucial role in the feasibility of such cyclizations, with a Z-conformation often favoring the radical addition to the phenyl ring. acs.org While the specific substrate this compound lacks the tethered radical precursor seen in model studies, it could participate as the vinyl arene component in intermolecular radical additions or be modified to incorporate a radical initiator for intramolecular processes. Furthermore, electrochemical methods have been developed for oxidative radical cascade cyclizations of olefinic amides with thiophenols, leading to various sulfur-containing heterocycles, representing another potential reaction pathway. rsc.org
Reactions of the Amide Functional Group
N-Derivatization and Alkylation Reactions
The amide group in this compound is a tertiary amide, meaning the nitrogen atom is fully substituted with two methyl groups. Consequently, further N-alkylation at the nitrogen center is not possible without prior demethylation. However, the N-methyl groups themselves can be sites of chemical transformation.
A notable reaction for N,N-dialkyl benzamides is the directed lithiation of one of the N-alkyl groups, followed by reaction with an electrophile. For example, studies have shown that N,N-dialkyl benzamides can undergo direct alkylation with methyl sulfides, promoted by lithium diisopropylamide (LDA). nih.gov This process is believed to proceed through a deprotonative aroylation mechanism facilitated by the ortho-lithiation of the aromatic ring, which then promotes reaction at the N-alkyl position. nih.gov This demonstrates that the N,N-dimethyl functionality can be leveraged for derivatization, leading to α-functionalized ketone products after cleavage.
Table 2: Example of N-Alkyl Group Functionalization of a Tertiary Benzamide
| Benzamide Substrate | Reagent 1 | Reagent 2 | Product Type | Ref |
| N,N-dialkyl benzamide | LDA | Methyl sulfide | α-sulfenylated ketone | nih.gov |
Controlled Hydrolysis and Transamidation Studies
Amide bonds, while generally stable, can be cleaved under acidic or basic conditions through hydrolysis. The hydrolysis of this compound would yield 3-methyl-4-vinylbenzoic acid and dimethylamine. This reaction typically requires heating with a strong acid (e.g., HCl) or a strong base (e.g., NaOH). rsc.orgechemi.com The conditions can be tailored to control the extent of the reaction.
Transamidation, the exchange of the amine portion of an amide, is another important transformation. For tertiary amides, this reaction can be challenging due to the lack of an N-H bond, which alters the mechanistic pathway compared to primary or secondary amides. nih.gov However, metal-catalyzed methods have been developed to facilitate this process. For instance, palladium catalysts have been used for the transamidation of tertiary amides with various amines. nih.gov Manganese-promoted reductive transamidation with nitroarenes has also been reported. nih.gov It is plausible that this compound could undergo transamidation with a different primary or secondary amine under such catalytic conditions, resulting in a new amide and the release of dimethylamine.
Reactions of the Aromatic Ring System
Directed ortho-Metalation and Electrophilic Aromatic Substitutions
The substituents on the aromatic ring of this compound strongly influence its reactivity towards metalation and electrophilic substitution.
Directed ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The tertiary amide group (-CONMe₂) is recognized as a potent directed metalation group (DMG). wikipedia.orgorganic-chemistry.org When treated with a strong organolithium base, such as n-butyllithium or sec-butyllithium, the lithium cation coordinates to the oxygen atom of the amide. This interaction increases the acidity of the adjacent ortho-protons, facilitating their removal by the base to form an aryllithium intermediate. wikipedia.orgbaranlab.org
In this compound, there are two positions ortho to the amide group: C2 and C6. The C2 position is sterically hindered by the adjacent methyl group at C3. Therefore, metalation is expected to occur preferentially at the less hindered C6 position. The resulting aryllithium species can then be trapped with a wide variety of electrophiles (E⁺), leading to the synthesis of highly substituted aromatic compounds.
Table 3: Common Electrophiles Used in Directed ortho-Metalation Reactions
| Electrophile (E⁺) | Resulting Functional Group (-E) |
| D₂O | -D (Deuterium) |
| I₂ | -I (Iodine) |
| CO₂ | -COOH (Carboxylic Acid) |
| R-CHO (Aldehyde) | -CH(OH)R (Secondary Alcohol) |
| Me₃SiCl | -SiMe₃ (Trimethylsilyl) |
Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The regiochemical outcome is governed by the combined directing effects of the existing substituents. wikipedia.org
The powerful meta-directing effect of the deactivating amide group is expected to dominate. Therefore, incoming electrophiles will be directed primarily to the C5 position, which is meta to the amide. The C5 position is also ortho to the vinyl group and para to the methyl group, but the influence of the strong meta-director is typically overriding. organicchemistrytutor.com Thus, reactions such as nitration, halogenation, or Friedel-Crafts acylation would likely yield the 5-substituted derivative of this compound.
C-H Activation and Annulation Reactions of this compound
The application of C-H activation and annulation reactions represents a powerful and atom-economical strategy for the synthesis of complex heterocyclic structures from simpler precursors. In the context of this compound, this approach is particularly valuable for the construction of isoquinolone frameworks, which are prevalent in many biologically active compounds. Research in this area has explored the use of various transition metal catalysts, such as rhodium and cobalt, to facilitate the directed activation of a C-H bond and subsequent annulation with a coupling partner, typically an alkyne or an alkene.
The amide functionality in this compound serves as an effective directing group, guiding the metal catalyst to activate the ortho C-H bond on the benzoyl ring. The vinyl group at the 4-position can also participate in or influence these transformations, potentially leading to a variety of annulated products.
Cobalt-Catalyzed [4+2] Annulation
Recent studies have demonstrated the efficacy of Cp*Co(III) catalysts in promoting the [4+2] annulation of benzamides with various coupling partners. While specific studies on this compound are not extensively documented, related transformations with structurally similar N-chlorobenzamides and vinyl silanes provide significant insights into the potential reactivity of this substrate.
In a typical reaction mechanism, the cobalt catalyst, often in the form of [Cp*Co(III)], coordinates to the amide. This is followed by a concerted metalation-deprotonation step to form a five-membered cobaltacycle intermediate. Subsequent insertion of a coupling partner, such as an alkyne or a vinyl derivative, into the Co-C bond leads to a seven-membered intermediate. Reductive elimination then yields the final annulated product and regenerates the active cobalt catalyst. The use of an N-chloro or N-acyloxy directing group can render the reaction redox-neutral, as these groups can act as internal oxidants.
For instance, the reaction of N-chlorobenzamides with vinyl silanes, catalyzed by Cp*Co(III), has been shown to produce 4-silylated isoquinolones with high regioselectivity. chemrxiv.orgresearchgate.net This suggests that this compound could potentially undergo a similar annulation with vinyl silanes to yield a corresponding 4-silylated isoquinolone derivative. The vinyl group on the benzamide substrate would likely be retained in the product, offering a handle for further synthetic modifications.
The general conditions for such a reaction would involve the benzamide substrate, the vinyl coupling partner, a Cp*Co(III) catalyst, a silver salt as an additive, and a suitable solvent, often an alcohol like methanol (B129727) or trifluoroethanol, at ambient temperature. chemrxiv.orgresearchgate.net
A proposed reaction of this compound with a vinyl silane (B1218182) is depicted below:
Table 1: Proposed Cobalt-Catalyzed [4+2] Annulation of this compound with Trimethyl(vinyl)silane
| Entry | Reactant 1 | Reactant 2 | Catalyst | Additive | Solvent | Temperature (°C) | Product |
| 1 | This compound | Trimethyl(vinyl)silane | [Cp*Co(CO)I2] | AgOAc | MeOH | 25 | 7,N-Dimethyl-8-vinyl-4-(trimethylsilyl)-3,4-dihydroisoquinolin-1(2H)-one |
Note: This is a proposed reaction based on analogous transformations and has not been experimentally verified in the cited literature.
Rhodium-Catalyzed Annulation
Rhodium catalysts, particularly those of the [Cp*Rh(III)] type, are also highly effective for C-H activation and annulation of benzamides with alkynes to form isoquinolinones. The mechanism is believed to proceed through a similar pathway involving coordination of the amide directing group, ortho-C-H activation to form a rhodacycle, migratory insertion of the alkyne, and reductive elimination.
While specific data for this compound is not available, studies on various substituted benzamides demonstrate the broad scope of this transformation. The electronic and steric properties of the substituents on both the benzamide and the alkyne can influence the efficiency and regioselectivity of the reaction. The vinyl group at the 4-position of the target compound is not expected to interfere with the C-H activation at the ortho position but would be present in the final isoquinolone product.
Table 2: Representative Rhodium-Catalyzed Annulation of Benzamides with Alkynes
| Entry | Benzamide | Alkyne | Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) |
| 1 | N-Methoxybenzamide | Diphenylacetylene | [CpRhCl2]2 | Cu(OAc)2 | DCE | 100 | 95 |
| 2 | N-Methoxy-4-methylbenzamide | 1-Phenyl-1-propyne | [CpRhCl2]2 | Cu(OAc)2 | DCE | 100 | 88 |
| 3 | N-Methoxy-4-chlorobenzamide | 4-Octyne | [Cp*RhCl2]2 | Cu(OAc)2 | DCE | 100 | 92 |
Note: This table presents data for analogous reactions to illustrate the general conditions and outcomes of rhodium-catalyzed annulations. The specific reaction of this compound is not reported in the available sources.
Advanced Spectroscopic Characterization and Structural Analysis
High-Resolution NMR Spectroscopy for Conformational and Dynamic Studies
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure, conformation, and dynamic behavior of 3,N-Dimethyl-4-vinyl-benzamide in solution. While specific experimental spectra for this exact compound are not widely published, a detailed analysis can be predicted based on established principles and data from analogous structures.
The key feature of a secondary amide like this compound is the restricted rotation around the carbonyl carbon-nitrogen (C-N) bond due to its partial double bond character. This phenomenon gives rise to two distinct planar conformers, the E (trans) and Z (cis) isomers, which can interconvert. This rotation is often slow on the NMR timescale at room temperature, leading to the observation of separate signals for each isomer, effectively doubling parts of the spectrum. Variable-temperature NMR studies would be essential to probe the kinetics of this rotation and determine the energy barrier for interconversion.
Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for the aromatic, vinyl, N-methyl, 3-methyl, and amide protons. The vinyl group would likely present as a complex AMX spin system, with three signals: one for the proton on the carbon attached to the ring (Hα) and two for the terminal geminal protons (Hβ), each with characteristic chemical shifts and coupling constants (J-couplings). The aromatic region would display signals corresponding to the three protons on the substituted ring. The methyl groups attached to the ring and the nitrogen atom would appear as distinct singlets, although the N-methyl signal may appear as a doublet due to coupling with the N-H proton. The amide proton (N-H) would typically appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.
Predicted ¹³C NMR Spectrum: The carbon-13 NMR spectrum would complement the proton data, showing separate resonances for each unique carbon atom. The presence of E/Z isomers could lead to a doubling of signals for carbons near the amide bond, including the carbonyl carbon, the N-methyl carbon, and the aromatic carbons. The chemical shifts of the vinyl carbons are particularly diagnostic and can offer insights into the electronic effects of the benzamide (B126) moiety. nih.gov
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Amide N-H | ~6.3 (broad s) | - |
| Aromatic C-H | 7.2 - 7.6 (m) | 125 - 138 |
| Vinyl CH=CH₂ | ~6.7 (dd) | ~135 |
| Vinyl CH=CH₂ (trans) | ~5.8 (d) | ~115 |
| Vinyl CH=CH₂ (cis) | ~5.3 (d) | ~115 |
| N-CH₃ | ~2.9 (d) | ~27 |
| Aromatic C-CH₃ | ~2.3 (s) | ~21 |
| Carbonyl C=O | - | ~168 |
X-ray Diffraction Analysis of Crystalline Forms and Derivatives
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a compound in its crystalline solid state. uci.edu Although a crystal structure for this compound has not been specifically reported in publicly available literature, analysis of related secondary benzamide structures provides significant insight into the expected molecular geometry and intermolecular interactions. nih.govnih.gov
A structural analysis would reveal precise bond lengths, bond angles, and torsion angles. For the amide group, planarity is expected due to resonance. The analysis would also show the relative orientation of the substituted phenyl ring and the vinyl group with respect to this amide plane.
A critical aspect of the solid-state structure of secondary amides is the formation of intermolecular hydrogen bonds. The amide group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). In the crystal lattice, molecules of this compound would likely be linked by N-H···O=C hydrogen bonds, forming extended chains or dimeric structures. nih.govresearchgate.net These interactions are fundamental to the stability of the crystal packing and influence the material's physical properties.
| Parameter | Typical Value |
|---|---|
| C=O Bond Length | ~1.23 Å |
| C-N Bond Length | ~1.33 Å |
| N-H Bond Length | ~0.86 Å |
| Aryl C-C(O) Bond Length | ~1.50 Å |
| O=C-N Angle | ~122° |
| Aryl C-C-O Angle | ~121° |
Advanced Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation and Hydrogen Bonding Interactions
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra serve as a molecular "fingerprint" and provide detailed information about functional groups and intermolecular interactions, particularly hydrogen bonding.
For this compound, the vibrational spectra would be dominated by characteristic bands of the secondary amide, the substituted aromatic ring, and the vinyl group. The position and shape of the amide bands are especially sensitive to the presence of hydrogen bonding. spectroscopyonline.com
Key expected vibrational modes include:
N-H Stretching: A prominent band in the region of 3300-3350 cm⁻¹ is expected for the N-H stretching vibration. In a condensed phase (solid or liquid), the position of this band is typically at a lower frequency and is broader compared to the gas phase, which is a direct consequence of intermolecular N-H···O hydrogen bonding. masterorganicchemistry.com
Amide I Band: This intense band, appearing around 1640-1680 cm⁻¹, is primarily due to the C=O stretching vibration. Its frequency is lower than that of a typical ketone due to the resonance within the amide group. Hydrogen bonding further lowers this frequency. spectroscopyonline.com
Amide II Band: A strong band between 1530-1570 cm⁻¹ is a hallmark of secondary amides. It arises from a combination of N-H in-plane bending and C-N stretching vibrations. spectroscopyonline.com
Vinyl Group Vibrations: The C=C stretching of the vinyl group is expected around 1630 cm⁻¹. Out-of-plane C-H bending vibrations of the vinyl group give rise to characteristic bands in the 900-1000 cm⁻¹ region.
Aromatic Vibrations: C-H stretching bands above 3000 cm⁻¹ and various C=C stretching bands within the ring at 1450-1600 cm⁻¹ are characteristic of the substituted benzene (B151609) ring.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (H-bonded) | 3300 - 3350 | Medium, Broad |
| Aromatic C-H Stretch | 3010 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Weak |
| Amide I (C=O Stretch) | 1640 - 1680 | Strong |
| Vinyl C=C Stretch | ~1630 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |
| Amide II (N-H Bend + C-N Stretch) | 1530 - 1570 | Strong |
| Vinyl C-H Out-of-Plane Bend | 900 - 1000 | Strong |
Mass Spectrometry for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure through analysis of fragmentation patterns. Advanced MS techniques can also be employed for real-time reaction monitoring.
The molecular weight of this compound (C₁₂H₁₅NO) is approximately 189.25 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z 189.
The fragmentation of the molecular ion provides structural information. A common fragmentation pathway for benzamides is the alpha-cleavage, leading to the formation of a stable benzoyl-type cation. researchgate.net For this compound, key fragmentation steps would likely include:
Loss of a hydrogen radical to form an [M-1]⁺ ion.
Cleavage of the N-methyl group, resulting in an [M-15]⁺ ion.
Cleavage of the C(O)-N bond to yield a 4-vinyl-3-methylbenzoyl cation at m/z 145. This is often a very prominent peak. researchgate.netlibretexts.org
Subsequent loss of carbon monoxide (CO) from the benzoyl cation to give a fragment at m/z 117.
Beyond basic identification, mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is invaluable for reaction monitoring. For instance, in the synthesis of this compound (e.g., from 4-vinyl-3-methylbenzoic acid and methylamine), LC-MS could be used to track the disappearance of starting materials and the appearance of the product in real-time. This allows for precise optimization of reaction conditions such as time, temperature, and catalyst loading. Techniques like Selected Reaction Monitoring (SRM) offer high sensitivity and selectivity for quantifying the target compound even in complex reaction mixtures.
| m/z | Predicted Ion Structure | Fragmentation Pathway |
|---|---|---|
| 189 | [C₁₂H₁₅NO]⁺˙ | Molecular Ion (M⁺˙) |
| 174 | [C₁₁H₁₂NO]⁺ | Loss of •CH₃ |
| 145 | [C₁₀H₉O]⁺ | Loss of •NHCH₃ (Formation of acylium ion) |
| 117 | [C₉H₉]⁺ | Loss of CO from m/z 145 |
| 115 | [C₉H₇]⁺ | Loss of H₂ from m/z 117 |
Theoretical and Computational Chemistry Investigations
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are the primary orbitals involved in chemical reactions. youtube.comyoutube.com The HOMO acts as an electron donor, characterizing the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, defining its electrophilicity. youtube.com
For 3,N-Dimethyl-4-vinyl-benzamide, the distribution and energy of these orbitals are influenced by its distinct functional groups: the electron-donating N,N-dimethylamino group, the electron-withdrawing benzamide (B126) carbonyl group, and the reactive vinyl group. Computational models, such as those based on Density Functional Theory (DFT), can predict the energies and spatial distributions of these orbitals.
The HOMO is expected to be localized primarily over the vinyl group and the benzene (B151609) ring, with significant contribution from the nitrogen atom of the dimethylamino group. This distribution indicates that these regions are the most susceptible to electrophilic attack. Conversely, the LUMO is likely centered on the carbonyl group and the aromatic ring, highlighting these areas as the primary sites for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Theoretical calculations provide quantitative values for these parameters, which are essential for predicting reactivity. conicet.gov.ar
Table 1: Calculated FMO Properties of this compound Note: These values are representative and would be obtained from specific DFT calculations (e.g., at the B3LYP/6-31G(d) level).
| Property | Calculated Value | Implication |
| HOMO Energy | -5.8 eV | Indicates electron-donating capability (nucleophilicity) |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap | 4.6 eV | Reflects chemical reactivity and kinetic stability |
Conformational Analysis and Energetics of this compound
The three-dimensional structure of this compound is not rigid. Rotation around its single bonds gives rise to various conformers, each with a different energy level. Conformational analysis aims to identify the most stable (lowest energy) conformers and the energy barriers that separate them.
Key rotational degrees of freedom in this molecule include:
Rotation around the Ar-C(O) bond: This determines the orientation of the carbonyl group relative to the vinyl-substituted benzene ring.
Rotation around the C(O)-N bond: The amide bond has a significant double-bond character, leading to a high rotational barrier and planar geometry. However, slight torsions can occur.
Rotation of the vinyl group: This determines the orientation of the C=C double bond relative to the plane of the benzene ring.
Table 2: Relative Energies of Key Conformers Note: Energies are hypothetical, representing typical outputs from computational analysis relative to the most stable conformer.
| Conformer Description | Dihedral Angle (Vinyl-Ring) | Dihedral Angle (Ring-Amide) | Relative Energy (kcal/mol) |
| Global Minimum (Planar) | 0° | 30° | 0.0 |
| Rotamer A | 90° | 30° | +3.5 |
| Rotamer B | 0° | 90° | +5.2 |
Reaction Mechanism Elucidation using Density Functional Theory (DFT)
DFT is a powerful computational tool for investigating the detailed step-by-step mechanisms of chemical reactions. nih.gov It allows for the mapping of reaction pathways, the identification of intermediates, and the characterization of high-energy transition states that control the reaction rate. acs.org
For this compound, several reactions could be computationally modeled. A common reaction involving the vinyl group is electrophilic addition. Using DFT, a reaction pathway can be simulated by modeling the approach of an electrophile (e.g., H⁺ or Br⁺) to the vinyl double bond. The calculations would identify the transition state structure for this addition, which is the highest point on the energy profile connecting reactants and products. Analysis of the transition state's geometry and vibrational frequencies confirms that it is a true saddle point on the potential energy surface.
Another potential reaction is the hydrolysis of the amide bond. DFT calculations can elucidate the mechanism, whether it proceeds through a neutral, acid-catalyzed, or base-catalyzed pathway. Each pathway involves different intermediates and transition states, and their calculated energy barriers reveal the most likely mechanism under specific conditions.
Beyond identifying the pathway, DFT calculations provide crucial quantitative data about the reaction's feasibility.
Kinetics: The energy of the transition state relative to the reactants determines the activation energy (Ea) of the reaction. According to transition state theory, a higher activation energy corresponds to a slower reaction rate. By comparing the activation energies of competing reaction pathways, computational chemistry can predict which product is likely to form faster (the kinetic product). researchgate.net
Table 3: Calculated Energetics for a Hypothetical Reaction (e.g., Vinyl Bromination)
| Parameter | Calculated Value (kcal/mol) | Interpretation |
| Activation Energy (Ea) | +15.2 | Energy barrier for the reaction to occur |
| Enthalpy of Reaction (ΔH) | -25.8 | The reaction is exothermic |
| Gibbs Free Energy (ΔG) | -23.1 | The reaction is spontaneous under standard conditions |
Spectroscopic Property Simulations (e.g., NMR, IR, UV-Vis)
Computational chemistry can accurately predict various spectroscopic properties of molecules. These simulations are invaluable for interpreting experimental spectra and confirming molecular structures.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.govsemanticscholar.org The calculated shifts for the optimized, low-energy conformation of this compound can be compared directly with experimental data, aiding in the assignment of each peak to a specific atom in the molecule. nih.gov
IR Spectroscopy: DFT calculations can compute the vibrational frequencies and intensities of a molecule. researchgate.net The resulting theoretical IR spectrum shows absorption bands corresponding to the stretching and bending modes of different functional groups (e.g., C=O stretch of the amide, C=C stretch of the vinyl group, C-H stretches of the methyl and aromatic groups).
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic transitions that give rise to UV-Vis absorption. nih.gov The calculation predicts the absorption wavelengths (λ_max) and oscillator strengths (intensities) of the transitions, which typically correspond to π → π* and n → π* excitations within the conjugated system of the molecule. conicet.gov.ar
Table 4: Simulated vs. Experimental Spectroscopic Data Note: Experimental values are hypothetical for the purpose of comparison.
| Spectrum | Feature | Calculated Value | Experimental Value |
| ¹³C NMR | Carbonyl Carbon (C=O) | 168.5 ppm | 169.0 ppm |
| ¹H NMR | Vinyl Proton (-CH=) | 6.7 ppm | 6.8 ppm |
| IR | Carbonyl Stretch (ν_C=O) | 1655 cm⁻¹ | 1650 cm⁻¹ |
| UV-Vis | π → π* Transition (λ_max) | 285 nm | 288 nm |
Solute-Solvent Interaction Studies
The properties and reactivity of a molecule can be significantly altered by its environment, particularly the solvent. Computational models can simulate these effects by treating the solvent either explicitly (modeling individual solvent molecules) or implicitly (using a polarizable continuum model, PCM).
These studies can reveal:
Solvation Energy: The energy change when a molecule is transferred from the gas phase into a solvent. This is crucial for understanding solubility. researchgate.net
Conformational Changes: A molecule's preferred conformation can change in different solvents. Polar solvents might stabilize more polar conformers.
Spectral Shifts: Solvents can cause shifts in spectroscopic signals (e.g., solvatochromism in UV-Vis spectra). Simulations can predict the direction and magnitude of these shifts.
Reaction Mechanisms: Solvents can stabilize or destabilize reactants, products, and transition states differently, thereby altering reaction rates and even changing the preferred reaction pathway. nih.govresearchgate.net For this compound, a polar solvent would be expected to stabilize the charge separation in the transition state of an electrophilic addition to the vinyl group, thus accelerating the reaction.
Applications in Advanced Materials Science and Polymer Chemistry
Functional Monomers for Polymer Synthesis
As a functional monomer, 3,N-Dimethyl-4-vinyl-benzamide can be incorporated into polymer chains to impart specific chemical and physical characteristics. The vinyl group serves as a polymerizable handle, allowing it to undergo addition polymerization, either with itself to form a homopolymer or with other monomers to create copolymers.
The polymerization of N-alkyl-N-vinylbenzamides, a class of compounds that includes this compound, can lead to the formation of novel polymeric materials. These polymers can be synthesized as homopolymers or copolymers with other polymerizable unsaturated compounds. The properties of the resulting polymers can be tuned by the selection of comonomers and the polymerization conditions. For instance, copolymerization with monomers like styrene, vinyl acetate (B1210297), or acrylonitrile can yield materials with a wide range of softening points and mechanical properties. google.com The presence of the N,N-dimethylbenzamide group can enhance properties such as thermal stability, adhesion, and solubility in specific solvents.
Table 1: Potential Comonomers for Copolymerization with this compound and Their Potential Influence on Polymer Properties
| Comonomer | Potential Influence on Copolymer Properties |
| Styrene | Increased rigidity and refractive index. |
| Methyl Methacrylate | Enhanced optical clarity and weather resistance. |
| Acrylonitrile | Improved chemical and solvent resistance. |
| Vinyl Acetate | Increased flexibility and adhesion. |
Note: The specific properties of copolymers derived from this compound would require experimental validation.
Precursors for Organic Electronic Materials
Although specific performance data is not available, the chemical structure of this compound suggests its potential as a precursor for organic electronic materials. The aromatic benzamide (B126) unit can be a component of conjugated systems, which are fundamental to the functioning of organic semiconductors. By incorporating this monomer into a polymer backbone, it might be possible to synthesize materials with tailored electronic properties suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs). The N,N-dimethyl substitution could influence the solubility and processing characteristics of the resulting materials, which are crucial factors for device fabrication. Further research would be necessary to explore the synthesis and electronic properties of polymers derived from this monomer.
Role in Catalysis as Ligands or Reagents
The benzamide functional group in this compound contains nitrogen and oxygen atoms with lone pairs of electrons, making it a potential ligand for metal catalysts. By coordinating to a metal center, the benzamide moiety could influence the catalyst's activity, selectivity, and stability. The vinyl group offers a site for polymerization or grafting, allowing for the immobilization of the catalytic species onto a polymer support. This heterogenization of homogeneous catalysts is a significant area of research as it facilitates catalyst recovery and reuse, which is economically and environmentally beneficial. While there is no direct evidence of this compound being used in catalysis, related benzamide structures have been explored as ligands in various catalytic transformations.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The advancement of green chemistry principles is paramount for modern chemical synthesis. Future research should prioritize the development of environmentally benign and efficient methods for producing 3,N-Dimethyl-4-vinyl-benzamide. Current multi-step syntheses often rely on traditional methods that may involve hazardous reagents, significant energy consumption, and the generation of substantial waste.
Future synthetic strategies should focus on:
Catalyst-Free and Solvent-Free Reactions: Inspired by the green synthesis of other amide derivatives, investigations could explore the use of deep eutectic solvents (DES) as both a reaction medium and a catalyst. rsc.org These solvents are often biodegradable, have low toxicity, and can be recycled, significantly enhancing the sustainability of the process. rsc.org
Biocatalytic Approaches: The use of enzymes or whole-cell biocatalysts could offer highly selective and mild reaction conditions for the amidation and vinylation steps, minimizing by-product formation.
Flow Chemistry: Continuous flow reactors can improve reaction efficiency, safety, and scalability. This technology allows for precise control over reaction parameters, potentially increasing yield and purity while reducing reaction times and energy input.
Alternative Vinylation Methods: Research into direct C-H vinylation or the use of safer vinylating agents, such as calcium carbide as a solid alkyne source, could provide more atom-economical and safer alternatives to traditional cross-coupling reactions. researchgate.net
| Method | Potential Advantages | Research Focus | Key Metrics |
|---|---|---|---|
| Conventional Synthesis | Established Procedures | Optimization of existing steps | Yield, Purity |
| Deep Eutectic Solvents (DES) | Reduced waste, Recyclability, Mild conditions rsc.org | Screening DES systems for optimal reactivity | E-Factor, Solvent Recyclability |
| Biocatalysis | High selectivity, Aqueous media, Low temperature | Enzyme discovery and engineering | Enantioselectivity, Process Mass Intensity |
| Flow Chemistry | Scalability, Safety, High efficiency | Reactor design and process parameter optimization | Space-Time Yield |
Exploration of Underutilized Reactivity Profiles of the Vinyl and Amide Groups
The vinyl and amide functional groups of this compound offer a rich playground for chemical transformations that remain largely unexplored. While the vinyl group is an obvious handle for polymerization, its potential in other reactions warrants significant investigation.
Vinyl Group Reactivity:
Michael Additions: The electron-withdrawing nature of the benzamide (B126) group activates the vinyl moiety as a Michael acceptor. This could be exploited for covalent modifications and the synthesis of functional materials, analogous to the reactivity of vinyl sulfonamides. nih.gov
Palladium-Catalyzed Reactions: Beyond simple polymerization, the vinyl group can participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Heck reaction, allowing for the synthesis of more complex, conjugated structures. nih.gov
Diels-Alder Reactions: As a dienophile, the vinyl group could be used in cycloaddition reactions to create complex cyclic architectures.
Amide Group Reactivity:
Directed C-H Functionalization: The amide group can act as a directing group for ortho C-H activation on the benzene (B151609) ring, enabling the introduction of new substituents and the creation of novel derivatives.
Coordination Chemistry: The carbonyl oxygen of the amide can coordinate to metal centers, suggesting potential applications in catalysis or the formation of metal-organic frameworks (MOFs).
| Functional Group | Reaction Type | Potential Outcome/Application | Relevant Analogy |
|---|---|---|---|
| Vinyl | Michael Addition | Covalent attachment of biomolecules; Hydrogel functionalization | Vinyl Sulfonamides nih.gov |
| Vinyl | Heck Reaction | Synthesis of stilbene-like conjugated systems | Reactions of Vinyl Arenes nih.gov |
| Amide | Directed C-H Activation | Late-stage functionalization to create novel derivatives | General Benzamide Chemistry |
| Amide | Metal Coordination | Formation of coordination polymers or catalysts | Ni(II) complexes with amide ligands mdpi.com |
Integration into Complex Supramolecular Architectures
Supramolecular chemistry offers a powerful bottom-up approach to constructing ordered, functional materials. The benzamide core of this compound is an excellent candidate for directing self-assembly through non-covalent interactions.
Future research in this area could focus on:
Hydrogen-Bonded Networks: While the N,N-dimethyl substitution precludes N-H···O hydrogen bonding, the amide carbonyl oxygen can act as a potent hydrogen bond acceptor. Co-crystallization or self-assembly with hydrogen bond donors could lead to the formation of tapes, rosettes, or more complex 2D and 3D networks. researchgate.net This approach is similar to the self-assembly observed in 1,3,5-benzene tricarboxamides. uni-bayreuth.de
Polymerizable Supramolecular Assemblies: A particularly exciting avenue is the creation of ordered supramolecular structures that can be subsequently "locked" in place by polymerizing the vinyl groups. This would create highly robust, covalently-linked nanostructures with long-range order.
Surface Patterning: The self-assembly of these molecules on surfaces like gold or graphite (B72142) could be studied using techniques such as scanning tunneling microscopy (STM) to create well-defined molecular patterns for applications in nanoelectronics or sensing. researchgate.net
Advanced Characterization Techniques for In Situ Monitoring of Reactions and Polymerization
To fully understand and control the behavior of this compound, particularly during polymerization, the application of advanced, real-time characterization techniques is essential.
In Situ Spectroscopy: Techniques such as in situ NMR and FTIR spectroscopy can provide real-time kinetic data on the rate of vinyl group consumption during polymerization. researchgate.net This allows for precise control over the reaction and a deeper understanding of the polymerization mechanism.
Chromatographic and Thermal Analysis: Post-polymerization, a thorough characterization of the resulting polymers is crucial. Size-Exclusion Chromatography (SEC) will be vital for determining molecular weight and dispersity. researchgate.netnih.gov Differential Scanning Calorimetry (DSC) can be used to measure the glass transition temperature (Tg), providing insight into the thermal properties of the polymer. researchgate.net
Rheological Studies: For hydrogels or other polymeric materials derived from this monomer, rheology will be essential for characterizing their mechanical properties, such as storage and loss moduli, which are critical for applications in biomaterials or soft robotics.
Computational Design of New Derivatives with Enhanced Properties
Computational chemistry provides a powerful tool for predicting the properties of yet-unsynthesized molecules, thereby guiding experimental efforts toward the most promising candidates. semanticscholar.org Future work should leverage computational modeling to design new derivatives of this compound with tailored properties. peerj.comresearchgate.net
DFT Calculations: Density Functional Theory (DFT) can be used to calculate key electronic properties, such as the HOMO-LUMO gap, electrostatic potential, and bond dissociation energies. This information can predict the reactivity of the vinyl group and the electronic characteristics of the resulting polymers.
Molecular Dynamics (MD) Simulations: MD simulations can model the self-assembly behavior of monomers and the conformational properties of the resulting polymer chains. peerj.com This can help predict how changes in the molecular structure will affect the morphology of supramolecular assemblies or the bulk properties of polymers.
QSAR Modeling: By synthesizing a small library of derivatives and measuring a key property (e.g., polymer Tg, solubility), a Quantitative Structure-Activity Relationship (QSAR) model can be developed to predict the properties of a much wider range of virtual compounds, accelerating the discovery of materials with optimal performance. semanticscholar.orgpeerj.com
| Derivative (Substitution on Benzamide Ring) | Predicted Effect | Computational Method | Potential Application |
|---|---|---|---|
| 5-Nitro (Electron-withdrawing) | Increased vinyl group reactivity; Higher polymer Tg | DFT (HOMO-LUMO gap), MD (Tg prediction) | High-performance polymers |
| 5-Methoxy (Electron-donating) | Decreased vinyl group reactivity; Altered fluorescence | DFT (Electronic transitions) | Fluorescent polymers, optical sensors |
| 5-Carboxylic Acid | Enables pH-responsive behavior; Strong H-bonding | MD (Protonation states, H-bond analysis) | Smart hydrogels, drug delivery |
| 5-Fluoro | Increased hydrophobicity; Enhanced thermal stability | MD (Solvation free energy), DFT (Bond energy) | Specialty coatings, low-dielectric materials |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,N-Dimethyl-4-vinyl-benzamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via amide coupling between 4-vinylbenzoic acid derivatives and dimethylamine. Key steps include activating the carboxyl group (e.g., using thionyl chloride to form acyl chlorides) and optimizing stoichiometry . Solvent choice (e.g., dichloromethane or acetonitrile) and temperature (0–25°C) critically affect reaction rates and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
- Data Considerations : Monitor reaction progress using TLC or in-line IR spectroscopy to track acyl chloride intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H NMR identifies vinyl protons (δ 5.2–6.8 ppm, coupled doublets) and dimethylamide groups (δ 2.8–3.1 ppm) .
- IR : Confirm amide C=O stretch (~1650 cm) and vinyl C=C stretch (~1630 cm) .
- X-ray Crystallography : For absolute configuration, use SHELX-97 for structure refinement. Orthorhombic crystal systems (space group P222) are common for benzamides .
Q. How can computational methods predict the electronic properties of this compound?
- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps and electrostatic potential surfaces. Basis sets like 6-31G(d) balance accuracy and computational cost . Software packages (Gaussian, ORCA) model π-conjugation in the vinyl-benzamide backbone, which influences reactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts in large-scale synthesis?
- Methodology : Use continuous flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., dimerization of vinyl groups). Screen catalysts (e.g., DMAP for acylation) and employ Design of Experiments (DoE) to test variables (temperature, residence time) . Hazard analysis (e.g., thermal stability via DSC) ensures safety during scale-up .
Q. How to resolve contradictions in spectral data for structurally similar derivatives?
- Methodology : For overlapping H NMR signals, employ 2D techniques (HSQC, HMBC) to assign vinyl and aromatic protons unambiguously . Compare experimental IR spectra with DFT-simulated vibrational modes to distinguish conformers .
Q. What experimental designs are suitable for evaluating the biological activity of this compound?
- Methodology :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC determination. Include positive controls (e.g., leupeptin) .
- Cellular Uptake : Radiolabel the compound (C-methyl group) and quantify accumulation in cell lines via scintillation counting .
Q. What challenges arise in crystallizing this compound, and how can polymorphism be addressed?
- Methodology : Polymorphism is common in benzamides due to flexible vinyl groups. Screen crystallization solvents (e.g., ethanol/water mixtures) and use seed crystals to control crystal form. Refinement via SHELXL detects disorder in the vinyl moiety .
Q. How can structure-activity relationships (SAR) be modeled for derivatives of this compound?
- Methodology : Combine DFT (for electronic parameters) and molecular docking (AutoDock Vina) to predict binding affinities toward target proteins. Validate with synthetic analogs (e.g., trifluoromethyl or nitro substitutions) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
